molecular formula C12H21NO5 B13834581 (4R)-1-Boc-4-hydroxy-L-proline ethyl ester

(4R)-1-Boc-4-hydroxy-L-proline ethyl ester

Cat. No.: B13834581
M. Wt: 259.30 g/mol
InChI Key: MNMDZSAWTQOEHX-UHFFFAOYSA-N
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Description

(4R)-1-Boc-4-hydroxy-L-proline ethyl ester is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a hydroxy group, and an ethyl ester group. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-1-Boc-4-hydroxy-L-proline ethyl ester typically involves the protection of the amino group of L-proline with a Boc group, followed by esterification of the carboxyl group with ethanol. The hydroxy group is introduced through selective oxidation or reduction reactions. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and automated production systems are employed to enhance the scalability and reproducibility of the compound.

Chemical Reactions Analysis

Types of Reactions

(4R)-1-Boc-4-hydroxy-L-proline ethyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Acidic or basic conditions are employed to remove or replace the Boc group.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives of the original compound.

Scientific Research Applications

(4R)-1-Boc-4-hydroxy-L-proline ethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals and bioactive compounds.

    Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (4R)-1-Boc-4-hydroxy-L-proline ethyl ester involves its interaction with specific molecular targets and pathways. The Boc group provides protection during chemical reactions, allowing selective modifications of other functional groups. The hydroxy and ester groups participate in various chemical transformations, enabling the synthesis of diverse derivatives. The compound’s reactivity is influenced by its stereochemistry, which determines its interaction with enzymes and other biological molecules.

Comparison with Similar Compounds

(4R)-1-Boc-4-hydroxy-L-proline ethyl ester can be compared with other proline derivatives, such as:

  • (4R)-1-Boc-4-hydroxy-L-proline methyl ester
  • (4R)-1-Boc-4-hydroxy-D-proline ethyl ester
  • (4R)-1-Boc-4-amino-L-proline ethyl ester

These compounds share similar structural features but differ in their protecting groups, stereochemistry, and functional groups. The uniqueness of this compound lies in its specific combination of Boc protection, hydroxy functionality, and ethyl ester group, which confer distinct reactivity and applications in synthesis and research.

Properties

IUPAC Name

1-O-tert-butyl 2-O-ethyl 4-hydroxypyrrolidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-5-17-10(15)9-6-8(14)7-13(9)11(16)18-12(2,3)4/h8-9,14H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNMDZSAWTQOEHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(CN1C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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